molecular formula C26H24ClN5O2S B2770010 5-[(4-benzylpiperazin-1-yl)(2-chlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887220-20-4

5-[(4-benzylpiperazin-1-yl)(2-chlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2770010
CAS No.: 887220-20-4
M. Wt: 506.02
InChI Key: QYIKDWBZNBAFMJ-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a [1,2,4]triazolo[3,2-b][1,3]thiazole core with a benzylpiperazine moiety, a 2-chlorophenyl group, and a furan substituent. Its physicochemical properties (e.g., solubility, logP) are inferred from structural analogs, such as those in and , which share similar triazole-thiazole backbones .

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(2-chlorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O2S/c27-20-10-5-4-9-19(20)22(31-14-12-30(13-15-31)17-18-7-2-1-3-8-18)23-25(33)32-26(35-23)28-24(29-32)21-11-6-16-34-21/h1-11,16,22,33H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIKDWBZNBAFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CC=C3Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(4-benzylpiperazin-1-yl)(2-chlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol , with a CAS number of 887220-20-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H24ClN5O2SC_{26}H_{24}ClN_{5}O_{2}S, with a molecular weight of 506.0 g/mol. The compound features a triazole-thiazole core structure that is known for various biological activities.

PropertyValue
CAS Number887220-20-4
Molecular FormulaC26H24ClN5O2S
Molecular Weight506.0 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anti-inflammatory , antitumor , and antimicrobial effects.

Anti-inflammatory Activity

Recent studies indicate that compounds similar to this one exhibit selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory process. For instance, derivatives with similar scaffolds have shown IC50 values ranging from 0.520.52 to 22.25μM22.25\mu M against COX-II, suggesting potential therapeutic applications in treating inflammatory diseases .

Antitumor Activity

The compound has demonstrated promising antitumor properties in vitro. In assays involving various cancer cell lines, it exhibited significant antiproliferative effects. Compounds with related structures have been shown to inhibit cell proliferation effectively, with some derivatives displaying higher potency than established chemotherapeutics like Celecoxib .

Case Study: Antitumor Efficacy
In a study assessing the antiproliferative effects on breast cancer cell lines, compounds structurally related to this compound demonstrated up to 64% inhibition of tumor growth compared to control groups . The presence of halogen substituents (like chlorine) was found to enhance the activity significantly.

Antimicrobial Activity

The antimicrobial efficacy was evaluated against both Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties. This aligns with findings that similar thiazole derivatives exhibit broad-spectrum antimicrobial activity .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cyclooxygenase Enzymes : By selectively inhibiting COX-II, the compound reduces prostaglandin synthesis, thereby mitigating inflammation.
  • Interference with Cell Proliferation : The triazole-thiazole framework may interact with DNA or cellular signaling pathways that regulate cell growth and apoptosis.
  • Disruption of Bacterial Cell Wall Synthesis : The compound's structure may interfere with bacterial enzyme systems critical for cell wall integrity.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C26H24ClN5O2SC_{26}H_{24}ClN_{5}O_{2}S with a molecular weight of approximately 506.0 g/mol . Its complex structure features a triazole-thiazole framework that is known for its biological activity.

Antidepressant Activity

Research indicates that compounds with a similar structural motif often exhibit antidepressant properties. The benzylpiperazine moiety is particularly noted for its interaction with serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives of piperazine can enhance serotonergic neurotransmission, suggesting potential applications in treating depression and anxiety disorders.

Antitumor Activity

Several studies have highlighted the role of thiazole derivatives in cancer therapy. The unique combination of triazole and thiazole rings in this compound may contribute to its ability to inhibit tumor cell proliferation. Research has demonstrated that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival.

Anti-inflammatory Properties

The compound's potential as a COX-II inhibitor has been investigated, given the importance of COX enzymes in inflammatory processes. In vitro assays have shown that related compounds can significantly reduce inflammation markers, indicating that this compound may also possess anti-inflammatory properties.

Case Studies and Research Findings

Study Focus Findings
Chahal et al. (2023) Design and Development of COX-II InhibitorsIdentified novel thiazole derivatives with enhanced selectivity towards COX-II, suggesting structural modifications could yield potent anti-inflammatory agents.
Eren et al. (2023) Structure-Activity Relationship StudiesReported on various heterocyclic compounds showing promising anti-inflammatory effects, establishing a correlation between structural features and biological activity.
Bandgar et al. (2016) Synthesis of Benzophenone AnaloguesDemonstrated significant COX inhibition and anti-inflammatory activity in synthesized derivatives, supporting the potential therapeutic role of thiazole-containing compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analog is 5-{4-(2-Fluorophenyl)piperazin-1-ylMethyl}-2-(Furan-2-yl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-ol (). Key differences include:

  • Aryl Substituents : The analog substitutes the 2-chlorophenyl group with a 4-methylphenyl group and a 2-fluorophenyl-piperazine.
Property Target Compound Analog ()
Aryl Group 2-Chlorophenyl 4-Methylphenyl
Piperazine Substituent Benzyl 2-Fluorophenyl
Predicted logP ~3.5 (estimated) ~3.8 (reported)
Synthetic Yield Not reported 84% (for a related analog)

Pharmacological Activity of Related Scaffolds

While direct activity data for the target compound are unavailable, structurally related molecules exhibit diverse bioactivities:

  • Triazole-Thiadiazine Hybrids (): Compounds like 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide show antimicrobial properties, attributed to the thiadiazine moiety’s electron-deficient nature .
  • Imidazo-Triazolones (): Derivatives such as 5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-3-phenyl-1H-imidazo[1,2-b][1,2,4]triazol-6(5H)-one demonstrate antitumor activity, likely via kinase inhibition .
  • Pyrazoline-Benzothiazoles (): The compound 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole exhibits antidepressant effects, highlighting the therapeutic versatility of fused heterocycles .

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